An In-depth Technical Guide to the Synthesis and Characterization of 4-sec-Butylphenylboronic Acid
An In-depth Technical Guide to the Synthesis and Characterization of 4-sec-Butylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 4-sec-butylphenylboronic acid, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and advanced materials. This document outlines a detailed synthetic protocol, methods for characterization, and relevant applications.
Introduction
4-sec-Butylphenylboronic acid (CAS No. 850568-56-8) is an organoboron compound that belongs to the extensive family of arylboronic acids.[1] These compounds are of significant interest due to their versatility as coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, including biaryl systems prevalent in many biologically active molecules. The sec-butyl substituent on the phenyl ring provides unique steric and electronic properties that can influence the reactivity of the boronic acid and the physicochemical properties of the resulting products, such as solubility and metabolic stability.
Synthesis of 4-sec-Butylphenylboronic Acid
The most common and efficient method for the synthesis of arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. This section details a robust protocol for the preparation of 4-sec-butylphenylboronic acid starting from 1-bromo-4-(sec-butyl)benzene.
Synthesis Pathway
The synthesis proceeds in two main steps: the formation of the Grignard reagent from 1-bromo-4-(sec-butyl)benzene, followed by its reaction with trimethyl borate and subsequent hydrolysis.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 1-Bromo-4-(sec-butyl)benzene | 39220-69-4 | 213.11 | 1.0 |
| Magnesium turnings | 7439-95-4 | 24.31 | 1.2 |
| Iodine | 7553-56-2 | 253.81 | catalytic |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - |
| Trimethyl borate | 121-43-7 | 103.91 | 1.5 |
| Hydrochloric acid (2 M aqueous) | 7647-01-0 | 36.46 | - |
| Diethyl ether | 60-29-7 | 74.12 | - |
| Saturated aqueous sodium chloride | 7647-14-5 | 58.44 | - |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | - |
Procedure:
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Preparation of the Grignard Reagent:
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A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.
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Magnesium turnings (1.2 eq.) and a small crystal of iodine are placed in the flask.
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A solution of 1-bromo-4-(sec-butyl)benzene (1.0 eq.) in anhydrous THF is prepared and added to the dropping funnel.
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A small portion of the bromide solution is added to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be applied.
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Once the reaction has initiated, the remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, the mixture is heated to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear grayish and cloudy.
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Borylation and Hydrolysis:
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The Grignard solution is cooled to room temperature and then further cooled to -78 °C using a dry ice/acetone bath.
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A solution of trimethyl borate (1.5 eq.) in anhydrous THF is added dropwise to the cold Grignard reagent with vigorous stirring. The temperature should be maintained below -70 °C during the addition.
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After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
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The reaction is then quenched by carefully pouring the mixture into a beaker containing crushed ice and 2 M aqueous hydrochloric acid.
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The mixture is stirred for 30 minutes to an hour until two clear layers are formed.
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Work-up and Purification:
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The aqueous layer is separated and extracted three times with diethyl ether.
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The combined organic layers are washed with saturated aqueous sodium chloride (brine), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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The crude 4-sec-butylphenylboronic acid can be purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol or toluene, to afford a white to off-white solid.
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Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 4-sec-butylphenylboronic acid. The following are the key analytical techniques and expected results.
Physical Properties
| Property | Value |
| CAS Number | 850568-56-8[1] |
| Molecular Formula | C₁₀H₁₅BO₂[1] |
| Molecular Weight | 178.04 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | Expected to be in a similar range to the n-butyl isomer (91-97 °C)[2], but requires experimental verification. |
Spectroscopic Data
Due to the limited availability of published experimental spectra for 4-sec-butylphenylboronic acid, the following data is predicted based on its chemical structure and comparison with its isomers, 4-n-butylphenylboronic acid and 4-tert-butylphenylboronic acid.[2][3]
¹H NMR (Proton Nuclear Magnetic Resonance):
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Expected Chemical Shifts (δ, ppm):
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~7.8-8.2 (d, 2H, Ar-H ortho to B(OH)₂)
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~7.2-7.4 (d, 2H, Ar-H meta to B(OH)₂)
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~4.5-5.5 (br s, 2H, B(OH)₂)
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~2.6-2.8 (sextet, 1H, -CH(CH₃)CH₂CH₃)
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~1.5-1.7 (m, 2H, -CH₂CH₃)
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~1.2-1.3 (d, 3H, -CH(CH₃))
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~0.8-0.9 (t, 3H, -CH₂CH₃)
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Expected Chemical Shifts (δ, ppm):
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~145-150 (Ar-C attached to sec-butyl)
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~135-138 (Ar-CH ortho to B(OH)₂)
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~128-130 (Ar-CH meta to B(OH)₂)
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~130-135 (Ar-C attached to B, often broad or not observed)
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~40-45 (-CH(CH₃)CH₂CH₃)
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~30-35 (-CH₂CH₃)
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~20-25 (-CH(CH₃))
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~10-15 (-CH₂CH₃)
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Mass Spectrometry (MS):
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Method: Electrospray Ionization (ESI) is a common technique. Boronic acids can sometimes be challenging to analyze by MS due to the formation of cyclic trimers (boroxines).
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Expected m/z:
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[M-H]⁻: 177.10
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[M+Na]⁺: 201.10
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The observation of ions corresponding to the boroxine anhydride is also possible.
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Analytical Workflow
A typical workflow for the analysis and characterization of the synthesized product is outlined below.
